Substrate-Selective Inhibition: IDE-IN-37 Spares Glucagon Degradation While Blocking Insulin Proteolysis, Unlike Non-Selective Inhibitor 6bK
IDE-IN-37 (Compound 37) is a substrate-selective IDE inhibitor that completely blocks insulin degradation while permitting sustained glucagon cleavage, even at saturating inhibitor concentrations. In direct head-to-head comparison within the same study using homogeneous time-resolved FRET (HTRF) degradation assays on full-length human insulin and glucagon substrates, IDE-IN-37 demonstrated Kicomp = 4.3 nM for insulin degradation inhibition, yet IDE-mediated glucagon processing still reached 29% depletion at saturating inhibitor concentrations [1]. The EC₅₀ inflection point for glucagon cleavage was 10- to 30-fold higher than for insulin cleavage [1]. In contrast, the non-substrate-selective first-generation inhibitor 6bK (1) blocked insulin and glucagon degradation with nearly identical concentration-response profiles in the same assay system, showing essentially no discrimination between the two substrates [1][2].
| Evidence Dimension | Substrate selectivity: inhibition of insulin vs. glucagon degradation by IDE |
|---|---|
| Target Compound Data | IDE-IN-37: Kicomp = 4.3 nM (insulin degradation, complete inhibition); glucagon degradation reaches 29% at saturating concentrations; EC₅₀ glucagon/insulin ratio = 10–30-fold |
| Comparator Or Baseline | 6bK (1): IC₅₀ ≈ 50–100 nM (insulin); blocks insulin and glucagon degradation with nearly identical concentration-response profiles; no substrate discrimination |
| Quantified Difference | IDE-IN-37 permits 29% residual glucagon processing at saturation vs. ~0% for 6bK; 10–30-fold EC₅₀ shift between insulin and glucagon for IDE-IN-37 vs. ~1-fold for 6bK |
| Conditions | HTRF degradation assays using unmodified full-length human insulin and glucagon substrates with paired fluorophore-conjugated monoclonal antibodies; recombinant human IDE |
Why This Matters
Procurement of IDE-IN-37 is essential for experiments where preserving glucagon-regulated counter-regulatory pathways is critical; non-selective inhibitors like 6bK confound interpretation by simultaneously elevating both insulin and glucagon signaling.
- [1] Maianti, J.P., Tan, G.A., Vetere, A., Welsh, A.J., Wagner, B.K., Seeliger, M.A., Liu, D.R. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme. Nat. Chem. Biol. 15, 565–574 (2019). PMC6551522; Fig. 2d, Fig. 3a–c, calculated Kicomp values in Supplementary Table 4. View Source
- [2] Maianti, J.P., McFedries, A., Foda, Z.H., et al. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones. Nature 511, 94–98 (2014). Fig. 2 showing 6bK non-selective inhibition of insulin and glucagon degradation. View Source
